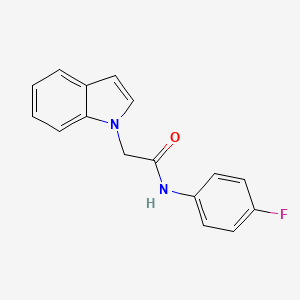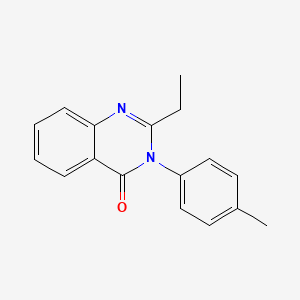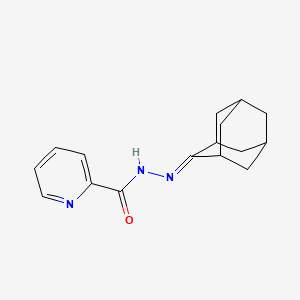
N-(2-adamantylideneamino)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantylideneamino)pyridine-2-carboxamide: is a complex organic compound that features a unique structure combining an adamantylidene group with a pyridine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantylideneamino)pyridine-2-carboxamide typically involves the condensation of 2-adamantylideneamine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-adamantylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the pyridine ring.
Scientific Research Applications
Chemistry: N-(2-adamantylideneamino)pyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and coatings. It is also explored for its potential in creating functionalized surfaces and nanomaterials .
Mechanism of Action
The mechanism by which N-(2-adamantylideneamino)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantylidene group provides steric hindrance, while the pyridine-2-carboxamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(2-adamantylideneamino)benzamide
- N-(2-adamantylideneamino)pyridine-3-carboxamide
- N-(2-adamantylideneamino)pyridine-4-carboxamide
Comparison: N-(2-adamantylideneamino)pyridine-2-carboxamide is unique due to the position of the carboxamide group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(14-3-1-2-4-17-14)19-18-15-12-6-10-5-11(8-12)9-13(15)7-10/h1-4,10-13H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBFPDKFSWQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
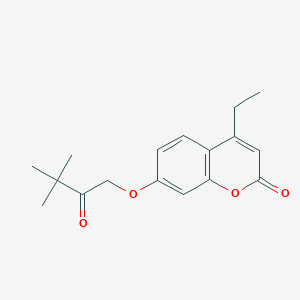
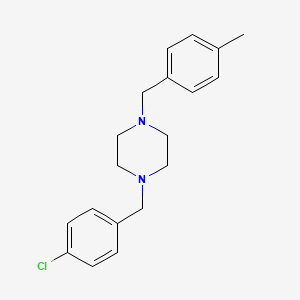
![N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)


![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole](/img/structure/B5780294.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![3-[2-(4-ethylpiperazino)ethyl]-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B5780336.png)
![3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione](/img/structure/B5780338.png)
